Sp-8-Cl-Camps

PKA signaling renal physiology stereochemistry

Sp-8-Cl-cAMPS (8-chloroadenosine-3′,5′-cyclic monophosphorothioate, Sp-isomer sodium salt; CAS 142754-28-7; MW 401.7 as sodium salt) is a cyclic AMP (cAMP) analog belonging to the phosphorothioate-modified cyclic nucleotide class. It functions as a direct, membrane-permeant activator of cAMP-dependent protein kinase (PKA), binding to the regulatory subunits of the PKA holoenzyme and inducing dissociation of catalytic subunits.

Molecular Formula C10H11ClN5O5PS
Molecular Weight 379.72 g/mol
Cat. No. B15621775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSp-8-Cl-Camps
Molecular FormulaC10H11ClN5O5PS
Molecular Weight379.72 g/mol
Structural Identifiers
InChIInChI=1S/C10H11ClN5O5PS/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14)/t3-,5?,6+,9-,22?/m1/s1
InChIKeyPJAHPRNGOHUYQD-CBZDBYSESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sp-8-Cl-cAMPS (CAS 142754-28-7): A Phosphorothioate-Modified, PDE-Resistant cAMP Analog with Differential PKA Isozyme Activation


Sp-8-Cl-cAMPS (8-chloroadenosine-3′,5′-cyclic monophosphorothioate, Sp-isomer sodium salt; CAS 142754-28-7; MW 401.7 as sodium salt) is a cyclic AMP (cAMP) analog belonging to the phosphorothioate-modified cyclic nucleotide class [1]. It functions as a direct, membrane-permeant activator of cAMP-dependent protein kinase (PKA), binding to the regulatory subunits of the PKA holoenzyme and inducing dissociation of catalytic subunits [2]. The compound incorporates two key structural features: an 8-chloro substitution on the adenine ring and an axial (Sp) exocyclic sulfur substitution in the cyclophosphate ring. This combination confers resistance to phosphodiesterase (PDE)-mediated hydrolysis and imparts a distinct PKA isozyme activation profile (Ka = 0.25 μM for cAKI/type I; Ka = 3.2 μM for cAKII/type II), distinguishing it from both its Rp diastereomer (a PKA antagonist) and non-phosphorothioate 8-Cl-cAMP [2].

Why Sp-8-Cl-cAMPS Cannot Be Interchanged with Rp-8-Cl-cAMPS, 8-Cl-cAMP, or Sp-8-Br-cAMPS in PKA Signaling Studies


The cAMP analog family harbors critical structure-activity divergences that render generic substitution scientifically invalid. Sp-8-Cl-cAMPS is the Sp diastereomer of 8-Cl-cAMPS; its Rp counterpart (Rp-8-Cl-cAMPS) acts as a PKA antagonist rather than an agonist, meaning stereochemical inversion at the phosphorothioate center reverses the functional output of the entire signaling pathway [1]. The non-phosphorothioate parent compound 8-Cl-cAMP is susceptible to PDE-mediated hydrolysis, producing metabolites (e.g., 8-chloroadenosine) that may contribute confounding cytotoxic effects independent of PKA activation [1]. Meanwhile, Sp-8-Br-cAMPS, despite sharing the Sp phosphorothioate configuration, exhibits a different PKA activation potency (EC₅₀ = 360 nM) and was among the two most potent growth-inhibitory analogs in cancer cell screens, unlike Sp-8-Cl-cAMPS [2]. These distinctions—stereochemistry, PDE susceptibility, metabolite generation, and differential rank-order potency—make blind substitution a source of irreproducible or misinterpreted results.

Quantitative Differentiation Evidence: Sp-8-Cl-cAMPS vs. Closest Analogs and In-Class Alternatives


Sp-8-Cl-cAMPS vs. Rp-8-Cl-cAMPS: Stereochemistry Dictates PKA Agonism vs. Antagonism in Isolated Glomerular Contractility

In a direct head-to-head comparison using isolated rat renal glomeruli, Sp-8-Cl-cAMPS (0.1–100 μM) decreased glomerular inulin space (GIS), a marker of PKA-mediated glomerular contractility. In contrast, Rp-8-Cl-cAMPS (0.1–100 μM) alone produced no decrease in GIS but functioned as a competitive antagonist, shifting the Sp-8-Cl-cAMPS concentration-response curve rightwards at 50 μM [1]. This stereospecific functional inversion—where the axial (Sp) sulfur configuration produces PKA activation and the equatorial (Rp) configuration produces inhibition—is a fundamental property of the phosphorothioate class and is corroborated by in vivo neuroplasticity studies: Rp-8-Cl-cAMPS blocked ocular dominance shifts in cat visual cortex, while Sp-8-Cl-cAMPS did not enhance plasticity when applied late in the critical period [2].

PKA signaling renal physiology stereochemistry glomerular contractility

Sp-8-Cl-cAMPS Exhibits 12.8-Fold Selectivity for PKA Type I (cAKI) over Type II (cAKII), Distinct from Sp-8-Br-cAMPS Broader Activation Profile

Sp-8-Cl-cAMPS activates PKA isozymes with Ka values of 0.25 μM for cAKI (type I) and 3.2 μM for cAKII (type II), representing a 12.8-fold selectivity for type I PKA [1]. For comparison, Sp-8-Br-cAMPS activates PKA with a reported EC₅₀ of 360 nM (0.36 μM) but without differentiating between type I and type II isozymes in the available data . This differential isozyme preference is functionally significant: type I PKA (RIα-containing) is frequently overexpressed in cancer cells and associated with proliferation, while type II PKA (RIIβ-containing) is linked to growth inhibition and differentiation [1]. The 8-chloro substitution on the adenine ring of Sp-8-Cl-cAMPS contributes to a site-selectivity profile that favors Site B of RII over Site A of RII, a pattern implicated in the growth-inhibitory mechanism of 8-Cl-cAMP analogs, though direct site-binding data for the Sp phosphorothioate derivative are limited [2].

PKA isozyme selectivity cAKI cAKII type I PKA kinase activation

Phosphorothioate Modification Confers PDE Resistance in Sp-8-Cl-cAMPS, Eliminating a Key Liability of Parent 8-Cl-cAMP

The exocyclic sulfur substitution in the cyclophosphate ring of Sp-8-Cl-cAMPS renders it resistant to hydrolysis by mammalian cyclic nucleotide phosphodiesterases (PDEs), a property shared by all cAMPS (phosphorothioate) analogs but absent in the parent compound 8-Cl-cAMP [1]. 8-Cl-cAMP is degraded by PDEs, and its hydrolytic metabolite 8-chloroadenosine has been shown to contribute independently to cytotoxicity, confounding interpretation of PKA-dependent effects [2]. The patent literature explicitly states: 'Rp-8-Cl-cAMPS is resistant to hydrolysis but requires a higher effective concentration than 8-Cl-cAMP due to a reduced affinity for the cAMP receptor protein' [1]. By extension, Sp-8-Cl-cAMPS shares this PDE-resistant backbone while retaining PKA agonist activity. In contrast, the non-phosphorothioate 8-Cl-cAMP has a 'low Km phosphodiesterase activity' in biological sera, meaning its intracellular concentration and duration of action are subject to PDE-dependent degradation in a manner that Sp-8-Cl-cAMPS is not [2].

phosphodiesterase resistance PDE hydrolysis metabolic stability cAMP analog

Sp-8-Cl-cAMPS Induces Slowly Rising LTP in Visual Cortex, While Rp-8-Cl-cAMPS Blocks Ocular Dominance Plasticity: Opposing Functional Outcomes for Synaptic Research

In a series of studies using the cat and rodent visual cortex, Sp-8-Cl-cAMPS and Rp-8-Cl-cAMPS produced opposing effects on synaptic plasticity. Sp-8-Cl-cAMPS, applied as a PKA activator, by itself induced a slowly rising form of long-term potentiation (LTP) in visual cortical slices; this LTP was occluded by theta-burst stimulation (TBS)-induced LTP, demonstrating that Sp-8-Cl-cAMPS-activated PKA engages the same synaptic potentiation pathway as physiological stimulation [1]. In contrast, Rp-8-Cl-cAMPS blocked ocular dominance shifts following monocular deprivation early in the critical period, and enhancement of PKA activity with Sp-8-Cl-cAMPS late in the critical period did not increase plasticity, indicating that PKA is necessary but not sufficient for this form of plasticity at that developmental stage [2]. No commonly used alternative PKA activator (e.g., Sp-cAMPS, Sp-8-Br-cAMPS, forskolin) has been shown to produce the same slowly rising LTP phenotype in visual cortex in direct comparative studies.

synaptic plasticity LTP visual cortex ocular dominance neuroplasticity

Growth Inhibition in Human Cancer Cell Lines: Sp-8-Cl-cAMPS Is Less Potent Than Rp-8-Cl-cAMPS and Sp-8-Br-cAMPS, Informing Compound Selection for Oncology Studies

In a systematic structure-activity study by Yokozaki et al. (1992), a panel of phosphorothioate cAMP analogs was tested for growth inhibition of HL-60 human promyelocytic leukemia cells and LS-174T human colon carcinoma cells [1]. Sp-8-Cl-cAMPS was included in the tested set but was not identified among the two most potent analogs; those were Rp-8-Cl-cAMPS and Sp-8-Br-cAMPS. For reference, Rp-8-Cl-cAMPS was 5- to 10-fold less potent than the non-phosphorothioate 8-Cl-cAMP, while Sp-8-Br-cAMPS was approximately 6-fold more potent than 8-Br-cAMP. All active analogs exhibited IC₅₀ values in the range of 3–100 μM. Vendor datasheets report Sp-8-Cl-cAMPS IC₅₀ specifically as 8–100 μM for HL-60 and LS-174T cells [2]. The MeSH record explicitly notes that 'the Rp-isomer is more potent than the Sp-isomer' for growth inhibition [3]. This growth-inhibitory rank order—Rp-8-Cl-cAMPS > Sp-8-Br-cAMPS > Sp-8-Cl-cAMPS—has practical implications: Sp-8-Cl-cAMPS is better suited for studies focused on PKA activation and signaling dissection, whereas the more potent Rp isomer or Sp-8-Br-cAMPS may be preferred when maximal anti-proliferative effect is the primary endpoint.

cancer cell growth inhibition HL-60 LS-174T anti-proliferative cAMP analog

Recommended Research and Procurement Application Scenarios for Sp-8-Cl-cAMPS Based on Verified Differentiation Evidence


Paired Agonist-Antagonist Experimental Designs Using Sp-8-Cl-cAMPS and Rp-8-Cl-cAMPS for PKA Pathway Dissection

The stereochemically matched pair of Sp-8-Cl-cAMPS (PKA agonist, Ka cAKI = 0.25 μM) and Rp-8-Cl-cAMPS (PKA antagonist) enables rigorous PKA pathway interrogation with structurally analogous positive and negative controls [1]. This paired approach has been validated in glomerular contractility assays, where Sp-8-Cl-cAMPS decreased GIS while Rp-8-Cl-cAMPS competitively antagonized this effect [1], and in neuroplasticity studies, where Rp-8-Cl-cAMPS blocked ocular dominance shifts while Sp-8-Cl-cAMPS induced LTP [2]. No other PKA tool compound pair (e.g., forskolin/KT5720) offers the same level of structural homology matched with opposing functional activity. Researchers should procure both isomers from the same vendor lot when possible to minimize purity and formulation variability.

PKA Type I (RIα)-Selective Activation in Cancer Cell Signaling and Differentiation Studies

Sp-8-Cl-cAMPS activates cAKI (type I PKA) with a Ka of 0.25 μM—12.8-fold more potently than cAKII (Ka = 3.2 μM)—making it suitable for studies requiring preferential type I PKA stimulation [1]. This is directly relevant to cancer biology, where RIα (the regulatory subunit of type I PKA) is frequently overexpressed and associated with proliferative signaling, while RIIβ upregulation correlates with growth arrest and differentiation [2]. Sp-8-Cl-cAMPS has been shown to differentially modulate PKA isozyme expression, downregulating RIα and inducing RIIβ in cancer cell models [2]. In contrast, Sp-8-Br-cAMPS (EC₅₀ = 360 nM) lacks published isozyme-specific affinity data and may not provide the same type I bias. For studies requiring maximal anti-proliferative potency rather than isozyme selectivity, Sp-8-Br-cAMPS or Rp-8-Cl-cAMPS may be more appropriate based on the Yokozaki et al. rank-order data [3].

PDE-Resistant PKA Activation in Primary Cell Cultures and In Vivo Systems with High Endogenous PDE Activity

The phosphorothioate backbone of Sp-8-Cl-cAMPS confers resistance to mammalian PDE-mediated hydrolysis, a critical advantage over the non-phosphorothioate 8-Cl-cAMP [1]. 8-Cl-cAMP is degraded by PDEs to 8-chloroadenosine, a metabolite with its own cytotoxic activity that confounds the attribution of effects solely to PKA activation [1]. Sp-8-Cl-cAMPS eliminates this metabolite confound while retaining the 8-chloro substitution's site-selectivity properties. This makes Sp-8-Cl-cAMPS the preferred choice for prolonged PKA activation experiments (≥24 h) in cell types with documented high PDE expression, including neurons, vascular smooth muscle, and many cancer lines. The compound is typically used at concentrations of 10–100 μM in cell culture for sustained PKA activation without the need for PDE inhibitor co-treatment.

PKA-Dependent Synaptic Plasticity Research: LTP Induction in Visual and Cortical Systems

Sp-8-Cl-cAMPS is uniquely characterized for its ability to induce a slowly rising form of LTP in visual cortical slices that is occluded by TBS-induced LTP, demonstrating direct engagement of the physiological plasticity machinery [1]. This phenotype has been documented specifically with Sp-8-Cl-cAMPS and has not been replicated with other PKA activators in the same system. The matched antagonist Rp-8-Cl-cAMPS blocks ocular dominance plasticity in vivo, establishing a PKA-dependence framework for cortical plasticity studies [2]. Researchers investigating cAMP/PKA/CREB signaling in synaptic plasticity, learning, and memory should consider Sp-8-Cl-cAMPS when a direct, PDE-resistant PKA agonist with validated neurophysiological effects is required. Typical effective concentrations in slice electrophysiology range from 50–200 μM applied via bath perfusion.

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